2-Fluoro-4-(thiazol-2-yloxy)-phenylamine
Description
2-Fluoro-4-(thiazol-2-yloxy)-phenylamine is a disubstituted phenylamine derivative featuring a fluorine atom at the 2-position and a thiazole ring linked via an oxygen atom at the 4-position. This compound combines the electron-withdrawing effects of fluorine with the aromatic heterocyclic thiazole moiety, which is known for its role in modulating biological activity and physicochemical properties.
Properties
Molecular Formula |
C9H7FN2OS |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-fluoro-4-(1,3-thiazol-2-yloxy)aniline |
InChI |
InChI=1S/C9H7FN2OS/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,11H2 |
InChI Key |
GIMJRXLZPROENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
The substitution pattern and heterocyclic attachments significantly influence the properties of phenylamine derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Phenylamine Derivatives
Key Observations :
- Substituent Position : The 2,4-disubstitution in the target compound contrasts with 3,4-disubstituted analogues (e.g., (3,4-dimethyl)phenylamine), which show enhanced Nrf2 activation .
- Linking Group: Oxygen-linked thiazole (target compound) vs.
- Heterocycle Size : Benzothiazole () increases lipophilicity compared to smaller thiazole rings.
Physicochemical Properties
The fluorine atom and thiazole ring impart distinct solubility and stability characteristics:
Table 2: Physicochemical Properties Comparison
Key Findings :
Key Insights :
- Disubstitution at 3,4-positions (e.g., dimethyl groups) enhances Nrf2 activation, but 2,4-substitution (target compound) may alter target binding .
- Replacement of phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity, suggesting the target compound’s fluorine could similarly mitigate adverse effects .
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